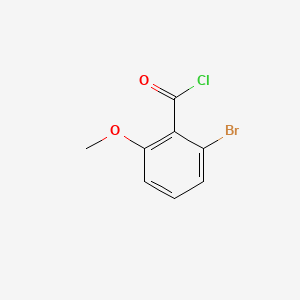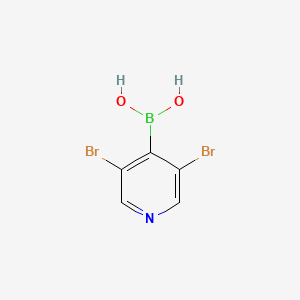
3,5-Dibromopyridine-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,5-Dibromopyridine-4-boronic acid” is a chemical compound with the molecular formula C5H4BBr2NO2 and a molecular weight of 280.773 . It belongs to the category of Boronic Acids & Esters .
Synthesis Analysis
The synthesis of boronic acids and esters like “3,5-Dibromopyridine-4-boronic acid” often involves palladium-catalyzed cross-coupling reactions . The Suzuki–Miyaura (SM) cross-coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromopyridine-4-boronic acid” consists of a pyridine ring substituted with bromine atoms at the 3rd and 5th positions and a boronic acid group at the 4th position .
Chemical Reactions Analysis
Boronic acids, including “3,5-Dibromopyridine-4-boronic acid”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Physical And Chemical Properties Analysis
科学的研究の応用
Multicomponent Assembly of Boron-Based Nanostructures
A study by Christinat, Scopelliti, and Severin (2007) demonstrated a novel synthetic strategy utilizing boronic acids, including derivatives similar to 3,5-dibromopyridine-4-boronic acid, to construct boron-based macrocycles and dendrimers. These structures, characterized by their boronate esters connected by dative B-N bonds, show promise in the development of dendritic nanostructures with potential applications in nanotechnology and materials science (Christinat, Scopelliti, & Severin, 2007).
Suzuki Cross-Coupling Reactions
Sicre, Alonso-Gómez, and Cid (2006) explored the regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine, a close relative to 3,5-dibromopyridine-4-boronic acid, demonstrating its utility in synthesizing 4-bromo-2-carbon substituted pyridines. This study highlights the potential of such compounds in facilitating the construction of complex organic molecules, crucial for the development of new pharmaceuticals and organic materials (Sicre, Alonso-Gómez, & Cid, 2006).
Fluorinated Boronic Acid-Appended Bipyridinium Salts
Axthelm, Görls, Schubert, and Schiller (2015) developed fluorinated boronic acid-appended benzyl bipyridinium salts for the detection and differentiation of diol-containing analytes via (19)F NMR spectroscopy. This innovative approach leverages the boronic acid moiety for bioanalyte detection, demonstrating the versatility of boronic acid derivatives in creating sensitive and selective sensors for biomedical applications (Axthelm, Görls, Schubert, & Schiller, 2015).
Boronic Acid Catalysis
The work by Hashimoto, Gálvez, and Maruoka (2015) showcased the use of boronic acid, including derivatives like 3,5-dibromopyridine-4-boronic acid, in catalyzing the aza-Michael addition of hydroxamic acid to quinone imine ketals. This study underscores the catalytic capabilities of boronic acids in facilitating highly enantioselective reactions, which is pivotal for the synthesis of chiral molecules in pharmaceuticals (Hashimoto, Gálvez, & Maruoka, 2015).
作用機序
Target of Action
3,5-Dibromopyridine-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms that are involved in the formation of the new carbon-carbon bond .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 3,5-Dibromopyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 3,5-dibromopyridine-4-boronic acid) from boron to palladium . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis . The reaction allows for the formation of complex organic compounds through the creation of new carbon-carbon bonds . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of 3,5-Dibromopyridine-4-boronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic compounds . The specific molecular and cellular effects would depend on the nature of the final compound produced in the reaction.
Action Environment
The action, efficacy, and stability of 3,5-Dibromopyridine-4-boronic acid can be influenced by various environmental factors. These include the conditions of the reaction in which it is used, such as temperature, pH, and the presence of a catalyst. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and is performed under mild and functional group tolerant conditions .
特性
IUPAC Name |
(3,5-dibromopyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCKCHBPJIPSTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1Br)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopyridine-4-boronic acid | |
CAS RN |
1310384-73-6 |
Source


|
| Record name | 1310384-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)isoquinolin-1-amine](/img/structure/B572218.png)
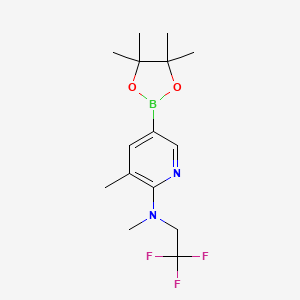
![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B572220.png)

![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)
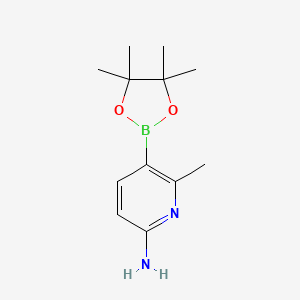
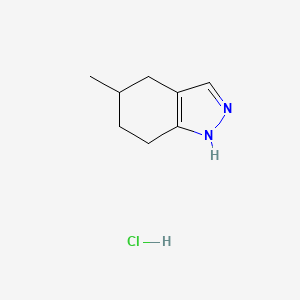
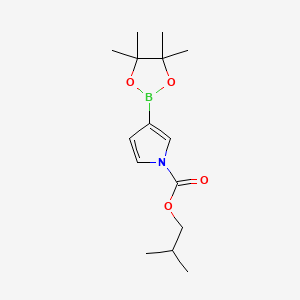
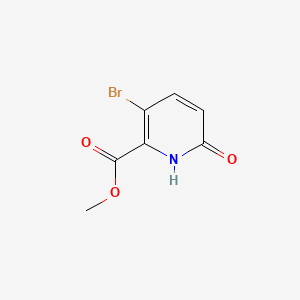
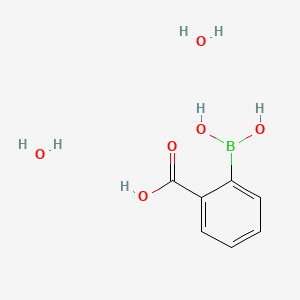
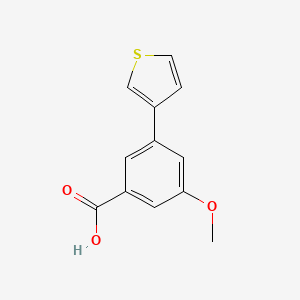
![[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine](/img/structure/B572234.png)
